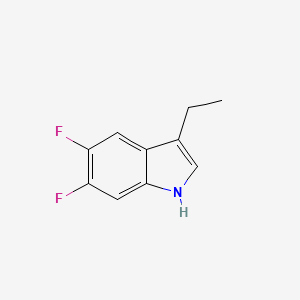
3-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester is a boronic ester derivative that has garnered significant interest in the field of organic chemistry Boronic esters are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
3-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to other functional groups.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group typically yields the corresponding boronic acid, while reduction can produce various alcohols or hydrocarbons.
科学的研究の応用
3-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester has several scientific research applications:
作用機序
The mechanism of action of 3-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester involves its ability to form stable carbon-carbon bonds through the Suzuki–Miyaura coupling reaction. The palladium catalyst facilitates the oxidative addition of the aryl halide, followed by transmetalation with the boronic ester, and finally reductive elimination to form the desired product . The boronic ester group can also interact with biological molecules, potentially inhibiting enzyme activity or modulating biological pathways .
類似化合物との比較
Similar Compounds
Phenylboronic Acid Pinacol Ester: A simpler boronic ester used in similar coupling reactions.
4-Quinazolinylboronic Acid Pinacol Ester: Another boronic ester with a quinazoline moiety, used in medicinal chemistry.
2-Phenylboronic Acid Pinacol Ester: A boronic ester with a phenyl group, used in organic synthesis.
Uniqueness
3-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester is unique due to its combination of a quinazoline moiety and a boronic ester group. This structure provides enhanced reactivity and potential for diverse applications in various fields of research and industry .
特性
分子式 |
C26H25BN2O2 |
|---|---|
分子量 |
408.3 g/mol |
IUPAC名 |
2-phenyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]quinazoline |
InChI |
InChI=1S/C26H25BN2O2/c1-25(2)26(3,4)31-27(30-25)20-14-10-13-19(17-20)23-21-15-8-9-16-22(21)28-24(29-23)18-11-6-5-7-12-18/h5-17H,1-4H3 |
InChIキー |
NYXNIWSIAVPALX-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Oxabicyclo[3.1.0]hexane-6-boronic Acid Pinacol Ester](/img/structure/B13707300.png)


![3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine](/img/structure/B13707318.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate](/img/structure/B13707329.png)

![8-(3-Bromo-4-fluorobenzyl)pyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B13707349.png)



